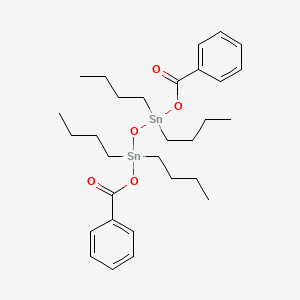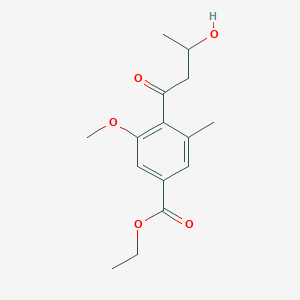![molecular formula C11H18O4 B14296414 Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate CAS No. 113430-78-7](/img/structure/B14296414.png)
Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate is an organic compound with the molecular formula C11H18O4. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used in various chemical syntheses and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate typically involves the reaction of a suitable aldehyde with a diol in the presence of an acid catalyst. The reaction conditions often include room temperature and inert atmosphere to prevent unwanted side reactions. For example, the condensation of an aromatic aldehyde with 1,2-diol in the presence of indium chloride can yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is often stored under inert gas to prevent decomposition due to moisture .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex molecules. The molecular targets and pathways involved are typically related to the functional groups present in the compound, such as the ester and spiro moieties .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar in structure but with different substitution patterns.
(6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol: Another spiro compound with different functional groups.
Uniqueness
Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate is unique due to its specific substitution pattern and the presence of both ester and spiro functionalities. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
113430-78-7 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-8-3-4-9(10(12)13-2)11(7-8)14-5-6-15-11/h8-9H,3-7H2,1-2H3 |
Clave InChI |
RHZVJXXQLUVMIR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C2(C1)OCCO2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


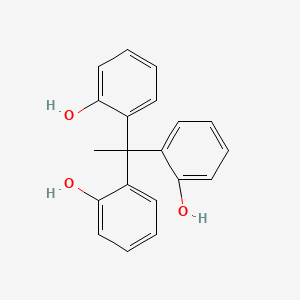
diphenylsilane](/img/structure/B14296348.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)

![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)
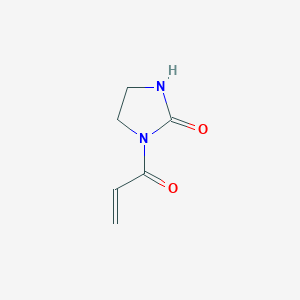
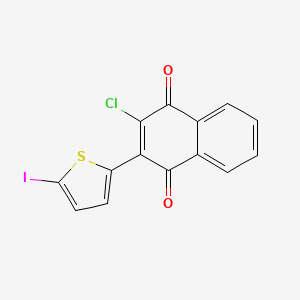
![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
